Melarsonyl potassium
Overview
Description
Preparation Methods
The synthesis of melarsonyl potassium involves the reaction of melarsen oxide with potassium hydroxide. The reaction conditions typically include a controlled environment to ensure the stability of the compound . Industrial production methods focus on maintaining high purity levels and involve rigorous quality control measures.
Chemical Reactions Analysis
Melarsonyl potassium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form melarsen oxide.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other functional groups.
Common reagents used in these reactions include potassium hydroxide for synthesis and various oxidizing agents for oxidation reactions . The major products formed from these reactions are melarsen oxide and other arsenic-containing compounds .
Scientific Research Applications
Melarsonyl potassium has several scientific research applications:
Mechanism of Action
The mechanism of action of melarsonyl potassium involves its hydrolysis to melarsen oxide, which then reacts with endogenous compounds containing SH groups, particularly trypanothione . This reaction disrupts the redox balance in parasitic cells, leading to their death . The primary molecular target is trypanothione, a key molecule in the redox metabolism of trypanosomes .
Comparison with Similar Compounds
Melarsonyl potassium is compared with other similar compounds such as:
Melarsoprol: Another arsenical drug used for treating trypanosomiasis.
Cymelarsan: A melamino-phenylarsine compound used in veterinary medicine.
Sodium melarsen: A derivative of melarsen oxide used in various chemical applications.
This compound is unique due to its water solubility and specific efficacy against certain parasitic infections .
Properties
IUPAC Name |
dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCMFHVCRUCADN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11AsK2N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37526-80-0 (Parent) | |
Record name | Melarsonyl potassium [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70928181 | |
Record name | Dipotassium 2-{4-[(4,6-diimino-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13355-00-5 | |
Record name | Melarsonyl potassium [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium 2-{4-[(4,6-diimino-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melarsonyl potassium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELARSONYL POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1484SU81EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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